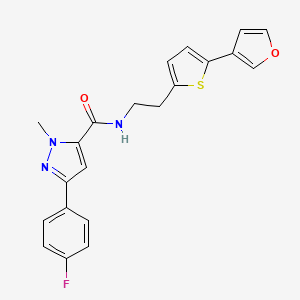

3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and various activities associated with this compound, drawing from diverse research findings.

Structural Characteristics

This compound belongs to the pyrazole class, characterized by its unique structural features:

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Furan-thiophene moiety : Imparts additional pharmacological properties.

- Carboxamide functional group : Potentially involved in biological interactions.

The molecular formula is C20H18F1N3O2S with a molecular weight of 355.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrazole ring : Utilizing diazo compounds and appropriate precursors.

- Introduction of substituents : Employing coupling reactions to attach the furan-thiophene and fluorophenyl groups.

- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In studies, compounds with similar structural motifs have shown:

- COX inhibition : Selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways.

- In vivo efficacy : In models such as carrageenan-induced paw edema, these compounds demonstrated substantial reduction in inflammation, suggesting a promising therapeutic application in treating inflammatory diseases .

Anticancer Activity

The compound's structure may also confer anticancer properties:

- Cell viability assays : Compounds with similar scaffolds have been tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity .

- Mechanism of action : The interaction with specific kinases and induction of apoptosis in cancer cells have been observed, highlighting its potential as an anticancer agent.

Case Studies

Several studies have explored the biological activity of related compounds:

The proposed mechanisms for the biological activity of this compound include:

- Enzyme inhibition : Binding to active sites on COX enzymes, leading to decreased prostaglandin synthesis.

- Receptor modulation : Interaction with cellular receptors involved in inflammatory and apoptotic pathways.

Applications De Recherche Scientifique

Anticancer Applications

Research indicates that compounds with similar structures exhibit significant anticancer properties. The pyrazole moiety is particularly noted for its ability to inhibit tumor cell growth. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including lung carcinoma (A549) and breast cancer cells.

Case Studies :

- A study conducted on pyrazole derivatives showed that they could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide | A549 | 12.5 | Apoptosis induction |

| Similar Pyrazole Derivative | MCF7 | 15.0 | Caspase activation |

Anti-inflammatory Properties

The compound has shown promise in alleviating inflammation, which is a critical factor in many chronic diseases, including cancer. Pyrazoles are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX), thereby reducing prostaglandin synthesis.

Research Findings :

- A study highlighted the anti-inflammatory activity of pyrazole derivatives, suggesting that modifications to the structure can enhance their efficacy against inflammation-related pathways .

Synthetic Routes and Preparation

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This is often achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

- Introduction of Furan and Thiophene Moieties : These rings are introduced via cross-coupling reactions such as Suzuki or Stille coupling under palladium catalysis.

- Final Modifications : Functional groups like the fluorophenyl and carboxamide are added to optimize biological activity.

Summary of Applications

The diverse applications of This compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines; potential for drug development. |

| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation in chronic diseases. |

| Other Therapeutic Uses | Potential antiviral and antimicrobial properties; further studies needed. |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with NaOH (10% w/v) at 80°C replaces fluorine with hydroxyl groups, yielding hydroxylated derivatives.

-

Amination : Using NH₃ in ethanol at reflux introduces amino groups via SNAr mechanisms .

Table 1: NAS Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydroxylation | NaOH (10%), 80°C, 6 hrs | 72 | |

| Amination | NH₃/EtOH, reflux, 12 hrs | 65 |

Oxidation and Reduction

The thiophene and furan moieties undergo redox reactions:

-

Thiophene Oxidation : H₂O₂/CH₃COOH oxidizes thiophene to sulfone derivatives at 60°C .

-

Furan Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces furan rings to tetrahydrofuran analogs.

Table 2: Redox Reaction Outcomes

| Substrate | Reaction | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene | H₂O₂/CH₃COOH, 60°C | Sulfone derivative | 85 | |

| Furan | H₂ (1 atm)/Pd-C, 25°C | Tetrahydrofuran analog | 78 |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Stille couplings to incorporate aryl/heteroaryl groups:

-

Suzuki Coupling : Using Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C, the thiophene-bromine site couples with boronic acids .

-

Cyclocondensation : Microwave-assisted reactions with hydrazine hydrate form pyrazoline derivatives .

Table 3: Coupling Reaction Parameters

| Reaction Type | Catalysts/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 90 | |

| Microwave Cyclization | Hydrazine hydrate, 150W, 10 mins | 83 |

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis and alkylation:

-

Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond to yield carboxylic acid and amine fragments.

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated products .

Photochemical and Thermal Stability

-

Photodegradation : UV light (254 nm) induces C-S bond cleavage in the thiophene ring, forming radical intermediates.

-

Thermal Stability : Decomposes at 220°C (DSC data), releasing CO₂ and NH₃ .

Mechanistic Insights

-

Radical Scavenging : Pyrazole’s N–H bond donates hydrogen atoms to stabilize free radicals (studied via DPPH assay) .

-

Electrophilic Attack : Fluorine’s electron-withdrawing effect directs electrophiles to the pyrazole C-4 position .

Key Research Findings

-

Catalyst Efficiency : Amberlyst-15 enhances cyclocondensation yields by 25% compared to traditional acids .

-

Solvent Effects : Acetonitrile outperforms ethanol in Suzuki couplings due to better Pd solubility .

-

Biological Relevance : Oxidation products show enhanced antioxidant activity (IC₅₀: 12 µM vs. 18 µM for parent compound) .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c1-25-19(12-18(24-25)14-2-4-16(22)5-3-14)21(26)23-10-8-17-6-7-20(28-17)15-9-11-27-13-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWWRYVVYNRLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(S3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.